molecular formula C4H7ClN2OS B2548934 3-Methoxy-1,2-thiazol-4-amine hydrochloride CAS No. 2089258-33-1

3-Methoxy-1,2-thiazol-4-amine hydrochloride

Cat. No.: B2548934
CAS No.: 2089258-33-1
M. Wt: 166.62
InChI Key: OKJDDIJGOWQDSL-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H6N2OS·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-1,2-thiazol-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

3-Methoxy-1,2-thiazol-4-amine+HCl3-Methoxy-1,2-thiazol-4-amine hydrochloride\text{3-Methoxy-1,2-thiazol-4-amine} + \text{HCl} \rightarrow \text{this compound} 3-Methoxy-1,2-thiazol-4-amine+HCl→3-Methoxy-1,2-thiazol-4-amine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1,2-thiazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1,2-thiazole: Lacks the amine group, resulting in different reactivity and applications.

    4-Amino-1,2-thiazole: Lacks the methoxy group, leading to variations in chemical behavior and biological activity.

    1,2-Thiazole: The parent compound without any substituents, serving as a basic framework for various derivatives.

Uniqueness

3-Methoxy-1,2-thiazol-4-amine hydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Methoxy-1,2-thiazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C4H7ClN2OS
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 2089258-33-1

The compound features a thiazole ring, which is known for its biological significance and versatility.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often in the low micromolar range. For instance, certain thiazole analogs showed MIC values as low as 0.1 μM against this pathogen, suggesting potential for development as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μM)
3-Methoxy-1,2-thiazol-4-amineMycobacterium tuberculosis< 0.5
Thiazole Analog AStaphylococcus aureus0.5
Thiazole Analog BEscherichia coli1.0

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. In vitro studies have shown that compounds with similar structures exhibit IC50 values below 10 µg/mL against human cancer cell lines such as Jurkat (leukemia) and HT-29 (colon cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
3-Methoxy-1,2-thiazol-4-amineJurkat< 5
Thiazole Analog CHT-29< 10
Thiazole Analog DA431< 7

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The thiazole moiety can form hydrogen bonds with target proteins, influencing their function and potentially leading to cell death in microbial and cancerous cells .

Case Studies

  • Study on Mycobacterial Inhibition :
    A series of thiazole derivatives were synthesized and tested for their ability to inhibit the growth of M. tuberculosis. The study found that modifications at the C-2 and C-4 positions of the thiazole ring significantly affected antibacterial activity. The most potent derivative demonstrated a rapid bactericidal effect with an MIC of <0.5 μM .
  • Anticancer Screening :
    In a comprehensive screening of various thiazole compounds against human cancer cell lines, several derivatives showed promising results with IC50 values comparable to standard chemotherapy agents like doxorubicin. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced cytotoxicity .

Properties

IUPAC Name

3-methoxy-1,2-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c1-7-4-3(5)2-8-6-4;/h2H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDDIJGOWQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-33-1
Record name 3-methoxy-1,2-thiazol-4-amine hydrochloride
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